4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)-
CAS No.:
Cat. No.: VC18298960
Molecular Formula: C10H4F3IO2
Molecular Weight: 340.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H4F3IO2 |
|---|---|
| Molecular Weight | 340.04 g/mol |
| IUPAC Name | 3-iodo-7-(trifluoromethyl)chromen-4-one |
| Standard InChI | InChI=1S/C10H4F3IO2/c11-10(12,13)5-1-2-6-8(3-5)16-4-7(14)9(6)15/h1-4H |
| Standard InChI Key | HBHKFDZMZCBGNX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)OC=C(C2=O)I |
Introduction
Structural Features and Chromone Core Chemistry
Chromone Framework and Substituent Effects
The chromone core, a bicyclic system comprising a benzopyran-4-one structure, serves as the foundation for numerous biologically active compounds. In 4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)-, the parent chromone is modified at two key positions:
-
3-position: Iodine, a heavy halogen, introduces steric bulk and polarizability, facilitating cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations .
-
7-position: The trifluoromethyl group (-CF3) enhances metabolic stability and lipophilicity, traits critical for drug-likeness.
The molecular formula C10H4F3IO2 (molecular weight: 340.04 g/mol) reflects these substitutions, with the -CF3 group contributing to a distinct electronic profile. Density functional theory (DFT) calculations predict that the electron-withdrawing nature of -CF3 stabilizes the chromone’s carbonyl group, potentially influencing its reactivity in nucleophilic additions.
Table 1: Key Molecular Descriptors of 4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)-
| Property | Value |
|---|---|
| IUPAC Name | 3-iodo-7-(trifluoromethyl)chromen-4-one |
| Molecular Formula | C10H4F3IO2 |
| Molecular Weight | 340.04 g/mol |
| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)OC=C(C2=O)I |
| InChI Key | HBHKFDZMZCBGNX-UHFFFAOYSA-N |
Synthesis and Functionalization Strategies
Core Synthesis Pathways
The synthesis of 3-iodo-7-(trifluoromethyl)chromen-4-one typically begins with trifluoroacetylation of phenolic precursors. A high-yield route involves:
-
Trifluoroacetylation: Reaction of 1-(2,4-dihydroxyphenyl)ethan-1-one with trifluoroacetic anhydride (TFAA) in the presence of sodium trifluoroacetate at 110°C, yielding 7-hydroxy-2-(trifluoromethyl)chromen-4-one .
-
Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or molecular iodine (I2) in chloroform, selectively introducing iodine at the 3-position.
This two-step approach achieves gram-scale production with minimal purification, as the iodination step exhibits remarkable regioselectivity (>95% yield) .
Palladium-Catalyzed Coupling Reactions
The iodine substituent enables diverse functionalization via palladium catalysis, a strategy validated in analogous 2-CF3-chromenones :
-
Suzuki-Miyaura Coupling: Using Pd(dppf)Cl2 as a catalyst, aryl and alkyl boronic acids couple efficiently at the 3-position. Electron-rich boronic acids (e.g., 4-fluorophenyl) achieve >80% yield under mild conditions .
-
Buchwald-Hartwig Amination: Pd(OAc)2 with BINAP ligand facilitates coupling with anilines, producing 3-amino derivatives critical for bioactive molecule development .
Table 2: Representative Coupling Reactions and Yields
| Reaction Type | Substrate | Catalyst System | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | 4-Fluorophenylboronic acid | Pd(dppf)Cl2, K2CO3 | 80 |
| Buchwald-Hartwig | 4-Methoxyaniline | Pd(OAc)2, BINAP | 85 |
| Etherification | 4-Nitrophenol | Pd2(dba)3, JohnPhos | 78 |
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectra (500 MHz, CDCl3) reveal distinct signals:
-
δ 8.28 ppm: Doublet (J = 8.5 Hz) for H-5, deshielded by the carbonyl group.
19F NMR confirms the -CF3 group with a quintet at δ -63.2 ppm (J = 12.1 Hz).
Mass Spectrometry (MS)
High-resolution ESI-MS displays a molecular ion peak at m/z 340.04 [M+H]+, consistent with the molecular formula. Fragmentation patterns indicate loss of iodine (127 Da) and successive cleavage of the -CF3 group.
Future Research Directions
-
Heterocycle Diversification: Leveraging Pd-catalyzed reactions to synthesize fused heterocycles (e.g., pyrazoles, isoxazoles) for enhanced bioactivity .
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.
-
Target Identification: Proteomic studies to map protein targets beyond tubulin.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume